2-Benzyl-3-methyl-1-(4-methylpiperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
2-BENZYL-3-METHYL-1-(4-METHYLPIPERIDINO)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound that belongs to the class of pyrido[1,2-a][1,3]benzimidazole derivatives This compound is characterized by its unique structure, which includes a benzimidazole core fused with a pyridine ring, a benzyl group, a methyl group, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BENZYL-3-METHYL-1-(4-METHYLPIPERIDINO)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multi-step organic reactions One common method includes the condensation of 2-aminobenzimidazole with a suitable aldehyde to form the intermediate Schiff base This intermediate is then cyclized with a pyridine derivative under acidic conditions to yield the pyrido[1,2-a][1,3]benzimidazole core Subsequent alkylation with benzyl bromide and methylation with methyl iodide introduce the benzyl and methyl groups, respectively
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-BENZYL-3-METHYL-1-(4-METHYLPIPERIDINO)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-BENZYL-3-METHYL-1-(4-METHYLPIPERIDINO)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-BENZYL-3-METHYL-1-(4-METHYLPIPERIDINO)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, resulting in the disruption of cellular signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 2-BENZYL-3-METHYL-1-(4-METHYLPIPERIDINO)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CARBONITRILE
- 2-BENZYL-3-METHYL-1-(4-METHYLPIPERIDINO)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL METHYL ETHER
Uniqueness
The uniqueness of 2-BENZYL-3-METHYL-1-(4-METHYLPIPERIDINO)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE lies in its specific substituents and their arrangement, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H26N4 |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-benzyl-3-methyl-1-(4-methylpiperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C26H26N4/c1-18-12-14-29(15-13-18)26-21(16-20-8-4-3-5-9-20)19(2)22(17-27)25-28-23-10-6-7-11-24(23)30(25)26/h3-11,18H,12-16H2,1-2H3 |
InChI Key |
MAKZFPQFPCNKAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=C(C(=C(C3=NC4=CC=CC=C4N23)C#N)C)CC5=CC=CC=C5 |
Origin of Product |
United States |
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